molecular formula C18H13N3O4 B016697 Bis-(4-nitrophenyl)phenylamine CAS No. 1100-10-3

Bis-(4-nitrophenyl)phenylamine

Cat. No. B016697
CAS RN: 1100-10-3
M. Wt: 335.3 g/mol
InChI Key: NKZATZDYEKDQLV-UHFFFAOYSA-N
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Patent
US04782185

Procedure details

0.83 mol of formanilide, 0.50 mol of p-nitrochlorobenzene, 0.34 mol of potassium carbonate and 0.20 mol of aluminium granules were introduced into a reaction vessel and heated to 195° C. and the mixture was stirred at this temperature for 135 minutes. Volatile constituents were distilled off with steam and the residue was washed with a little sodium hydroxide solution and water. 0.45 mol (90% of theory) of 4-nitrodiphenylamine and 0.02 mol of 4,4'-dinitrotriphenylamine were obtained.
Quantity
0.83 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.34 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=O.[N+:10]([C:13]1[CH:18]=[CH:17][C:16](Cl)=[CH:15][CH:14]=1)([O-:12])=[O:11].C(=O)([O-])[O-].[K+].[K+].[Al]>>[CH:7]1[CH:8]=[CH:9][C:4]([NH:3][C:16]2[CH:17]=[CH:18][C:13]([N+:10]([O-:12])=[O:11])=[CH:14][CH:15]=2)=[CH:5][CH:6]=1.[CH:13]1[CH:18]=[CH:17][C:1]([N:3]([C:16]2[CH:17]=[CH:18][C:13]([N+:10]([O-:12])=[O:11])=[CH:14][CH:15]=2)[C:4]2[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=2)=[CH:15][CH:14]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.83 mol
Type
reactant
Smiles
C(=O)NC1=CC=CC=C1
Name
Quantity
0.5 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)Cl
Name
Quantity
0.34 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.2 mol
Type
reactant
Smiles
[Al]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at this temperature for 135 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Volatile constituents were distilled off with steam
WASH
Type
WASH
Details
the residue was washed with a little sodium hydroxide solution and water

Outcomes

Product
Details
Reaction Time
135 min
Name
Type
product
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.45 mol
YIELD: PERCENTYIELD 90%
Name
Type
product
Smiles
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.